molecular formula C18H22N2O2 B12465085 N'-(heptan-4-ylidene)-3-hydroxynaphthalene-2-carbohydrazide

N'-(heptan-4-ylidene)-3-hydroxynaphthalene-2-carbohydrazide

Cat. No.: B12465085
M. Wt: 298.4 g/mol
InChI Key: IYLGYJLUPGPECX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(heptan-4-ylidene)-3-hydroxynaphthalene-2-carbohydrazide is a compound that belongs to the class of hydrazones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(heptan-4-ylidene)-3-hydroxynaphthalene-2-carbohydrazide typically involves the condensation reaction between a hydrazine derivative and a carbonyl compound. The reaction is usually carried out in the presence of a catalyst such as acetic acid in an ethanol solvent. The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for N’-(heptan-4-ylidene)-3-hydroxynaphthalene-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(heptan-4-ylidene)-3-hydroxynaphthalene-2-carbohydrazide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted hydrazones .

Mechanism of Action

The mechanism of action of N’-(heptan-4-ylidene)-3-hydroxynaphthalene-2-carbohydrazide involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can then interact with biological molecules such as enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(heptan-4-ylidene)-3-hydroxynaphthalene-2-carbohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to form stable metal complexes and its potential biological activity set it apart from other similar compounds .

Properties

Molecular Formula

C18H22N2O2

Molecular Weight

298.4 g/mol

IUPAC Name

N-(heptan-4-ylideneamino)-3-hydroxynaphthalene-2-carboxamide

InChI

InChI=1S/C18H22N2O2/c1-3-7-15(8-4-2)19-20-18(22)16-11-13-9-5-6-10-14(13)12-17(16)21/h5-6,9-12,21H,3-4,7-8H2,1-2H3,(H,20,22)

InChI Key

IYLGYJLUPGPECX-UHFFFAOYSA-N

Canonical SMILES

CCCC(=NNC(=O)C1=CC2=CC=CC=C2C=C1O)CCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.